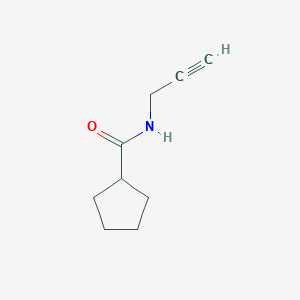

n-Prop-2-ynyl-cyclopentylcarboxamide

Description

IUPAC Name: 1-Phenyl-N-(prop-2-yn-1-yl)cyclopentane-1-carboxamide CAS Registry Number: 1022422-91-8 Molecular Formula: C₁₅H₁₇NO Structural Features:

- A cyclopentane ring substituted with a phenyl group at the 1-position.

- A carboxamide group (-CONH-) linked to a propargyl (prop-2-ynyl) moiety at the nitrogen atom.

- The propargyl group introduces a terminal alkyne, which is highly reactive in click chemistry and bioorthogonal reactions.

This compound combines aromatic (phenyl), alicyclic (cyclopentane), and alkyne (propargyl) functionalities, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

N-prop-2-ynylcyclopentanecarboxamide |

InChI |

InChI=1S/C9H13NO/c1-2-7-10-9(11)8-5-3-4-6-8/h1,8H,3-7H2,(H,10,11) |

InChI Key |

IKVXFYGYOOJZHY-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)C1CCCC1 |

Origin of Product |

United States |

Scientific Research Applications

Research indicates that n-Prop-2-ynyl-cyclopentylcarboxamide exhibits several significant biological activities:

- Antitumor Activity : Preliminary in vitro studies suggest that this compound may inhibit the growth of specific cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic applications.

- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation in various models, possibly through the modulation of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases such as arthritis.

- Antimicrobial Activity : In vitro tests have revealed that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential use in combating infections.

Data Tables

The following table summarizes the biological activities observed for this compound:

| Activity Type | Test Subject | Observed Effect | IC50 (µM) |

|---|---|---|---|

| Antitumor | MCF7 Breast Cancer Cells | Dose-dependent viability reduction | 5 |

| Anti-inflammatory | Animal Model of Arthritis | Reduction in paw swelling | Not specified |

| Antimicrobial | Various Bacterial Strains | Inhibition of growth | Not specified |

Case Study 1: Antitumor Efficacy

A study focused on the efficacy of this compound involved treating MCF7 breast cancer cells. The results indicated a significant dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests that the compound could be a candidate for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In an animal model simulating induced arthritis, administration of this compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, supporting its potential as an anti-inflammatory therapeutic.

Pharmacological Implications

The pharmacological implications of this compound are notable:

- Cancer Therapy : Given its antitumor activity, further investigation into its mechanism of action and potential combination therapies with existing chemotherapeutic agents could enhance treatment efficacy.

- Inflammatory Disorders : Its ability to modulate inflammation makes it a candidate for treating chronic inflammatory conditions, warranting additional preclinical and clinical studies.

- Infectious Diseases : The antimicrobial properties suggest potential applications in developing new antibiotics or adjunct therapies for bacterial infections, particularly those resistant to conventional treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Carboxamides

Structural and Functional Group Analysis

The following carboxamide derivatives share core functional similarities but differ in substituents, influencing their chemical and physical properties:

Comparative Discussion

Structural Rigidity and Solubility

- The cyclopentane and phenyl groups in the target compound introduce steric bulk, likely reducing solubility in polar solvents compared to smaller analogs like 2-Iodo-N-(prop-2-yn-1-yl)acetamide.

Preparation Methods

Schotten-Baumann Amidation

The Schotten-Baumann method, traditionally used for amide synthesis, has been adapted for N-prop-2-ynyl-cyclopentylcarboxamide by reacting propargylamine (prop-2-yn-1-amine) with cyclopentylcarbonyl chloride in a biphasic solvent system .

Reaction Conditions and Yield

-

Solvent System : Water/dichloromethane (1:1)

-

Base : Potassium carbonate (K₂CO₃)

-

Temperature : 0°C (initial), transitioning to room temperature

-

Time : 2–4 hours

Characterization Data

-

UV-Vis : λₘₐₓ at 204.6 nm and 228.2 nm (amide π→π* transitions) .

-

Mass Spectrometry : Molecular ion peak at m/z 159.19 (C₁₀H₉NO) .

Optimization Strategies

-

Acyl Chloride Purity : Distillation under reduced pressure minimizes side reactions from residual acids.

-

Phase Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity, potentially boosting yields by 15–20% .

Coupling Reagent-Assisted Synthesis

Modern peptide coupling reagents, such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), enable efficient amide bond formation between cyclopentylcarboxylic acid and propargylamine .

Reaction Conditions and Yield

-

Solvent : N,N-Dimethylformamide (DMF)

-

Coupling Agent : HATU (1.1 equivalents)

-

Base : Triethylamine (Et₃N, 3 equivalents)

-

Temperature : 0°C (initial), then room temperature

-

Time : 22 hours

Characterization Data

-

¹³C NMR : Carbonyl carbon at δ 169.8 ppm, acetylenic carbons at δ 80.0 and 71.6 ppm .

-

HPLC Purity : >95% under gradient elution (acetonitrile/water) .

Optimization Strategies

-

Reagent Stoichiometry : Excess HATU (1.5 equivalents) ensures complete activation of the carboxylic acid.

-

Solvent Drying : Anhydrous DMF prevents hydrolysis of the coupling reagent .

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Moderate | 4–6 hours | Low | High |

| Schotten-Baumann | 48–61% | 2–4 hours | Moderate | Moderate |

| Coupling Reagent-Assisted | 91% | 22 hours | High | Low |

Key Findings :

-

Nucleophilic Substitution offers simplicity and scalability but moderate yields .

-

Schotten-Baumann balances speed and yield but requires stringent pH control .

-

Coupling Reagent-Assisted methods achieve high yields at the expense of reagent cost and extended reaction times .

Challenges and Optimization Strategies

Side Reactions :

-

Acetylene Polymerization : Propargylamine’s terminal alkyne may undergo Glaser coupling under basic conditions. Mitigation: Use inert atmospheres (N₂/Ar) and low temperatures .

-

Phthalimide Byproducts : In nucleophilic substitutions, incomplete displacement generates phthalic acid derivatives. Mitigation: Excess cyclopentylamine (1.5 equivalents) and extended reaction times .

Purification Techniques :

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing n-Prop-2-ynyl-cyclopentylcarboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer:

- Step 1 : Start with cyclopentylcarboxylic acid activation using coupling agents like HATU or DCC to form the reactive intermediate (e.g., mixed anhydride or active ester) .

- Step 2 : Introduce the propargylamine (n-Prop-2-ynyl) group via nucleophilic substitution or amidation under inert conditions (e.g., dry DCM, nitrogen atmosphere) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of propargylamine to activated acid) and temperature (40–60°C) to minimize side products like dimerization. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield Range : 67–97% (based on analogous carboxamide syntheses) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of n-Prop-2-ynyl-cyclopentylcarboxamide?

- Methodological Answer:

- NMR :

- ¹H NMR : Identify the cyclopentyl ring protons (δ 1.5–2.5 ppm, multiplet) and propargyl protons (δ 2.0–2.2 ppm for CH₂, δ 2.5–3.0 ppm for terminal alkyne) .

- ¹³C NMR : Confirm carbonyl resonance (δ ~170 ppm) and alkyne carbons (δ ~70–85 ppm) .

- IR : Look for carbonyl stretch (~1650–1750 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .

- MS : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns matching the propargyl and cyclopentyl groups .

Q. What stability challenges arise during storage of n-Prop-2-ynyl-cyclopentylcarboxamide, and how can degradation pathways be mitigated?

- Methodological Answer:

- Degradation Risks : Hydrolysis of the carboxamide bond under humid conditions or oxidation of the alkyne group .

- Mitigation :

- Store in anhydrous solvents (e.g., acetonitrile) at –20°C under argon.

- Add stabilizers like BHT (0.1% w/w) to prevent radical-mediated oxidation .

- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of n-Prop-2-ynyl-cyclopentylcarboxamide in catalytic or biological systems?

- Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electron density at the alkyne and carbonyl groups, predicting sites for nucleophilic/electrophilic attacks .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using CHARMM or AMBER force fields. Focus on binding affinity and conformational flexibility of the cyclopentyl ring .

- Validation : Compare computational results with experimental kinetics (e.g., IC₅₀ values from enzyme assays) .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s bioactivity?

- Methodological Answer:

- Hypothesis Testing :

Re-examine assay conditions (e.g., solvent polarity, pH) that may alter compound conformation .

Verify purity (>95% by HPLC) to rule out impurity interference .

- Data Triangulation : Combine SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and crystallography (if crystals form) to validate binding modes .

- Error Analysis : Quantify systematic errors (e.g., ±5% in IC₅₀ measurements) and use statistical tools (e.g., ANOVA) to assess significance .

Q. How can isotopic labeling (²H, ¹³C) trace metabolic pathways of n-Prop-2-ynyl-cyclopentylcarboxamide in in vitro models?

- Methodological Answer:

- Synthesis : Prepare deuterated analogs via Pd-catalyzed exchange or using deuterated propargylamine precursors .

- Tracing : Administer labeled compound to hepatocyte cultures and analyze metabolites via LC-MS/MS. Focus on hydroxylation (cytochrome P450-mediated) and glutathione adducts .

- Quantification : Use isotope dilution methods with internal standards (e.g., d₃-methoxy derivatives) to correct for ion suppression .

Q. What interdisciplinary approaches integrate n-Prop-2-ynyl-cyclopentylcarboxamide into materials science or chemical biology?

- Methodological Answer:

- Materials Science : Functionalize metal-organic frameworks (MOFs) via alkyne-azide click chemistry to create drug-delivery systems .

- Chemical Biology : Use the alkyne as a bioorthogonal handle for fluorescent tagging (e.g., Cu-free cycloaddition with tetrazine dyes) .

- Collaboration Framework : Partner with crystallographers for structural insights and pharmacologists for target validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.